molecular formula C11H8N2O2 B1584840 3-(4-Nitrophenyl)pyridine CAS No. 4282-46-6

3-(4-Nitrophenyl)pyridine

Cat. No. B1584840
CAS RN: 4282-46-6
M. Wt: 200.19 g/mol
InChI Key: DKWZMBYPPLMXQO-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)pyridine is a chemical compound with the CAS Number: 4282-46-6 . It has a molecular weight of 200.2 and its IUPAC name is 3-(4-nitrophenyl)pyridine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-(4-Nitrophenyl)pyridine is C11H8N2O2 . The InChI code for this compound is 1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H .


Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 200.2 .

Scientific Research Applications

  • Pharmaceutical Research

    • Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
  • Antimicrobial and Antiviral Activities

    • Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
  • Drug Discovery

    • Pyrrolidine, a derivative of pyridine, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • In 2016, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with a target selectivity toward BACE1. An in vitro inhibition assay of BACE1 showed that one of the compounds was the most active, with an IC 50 value of 0.05 µM .
  • Cancer Research

    • Pyridine derivatives have been evaluated for their antiproliferative activity in vitro against cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .
    • For instance, sorafenib, a drug used to treat kidney, liver, and thyroid cancer, has a pyridine ring. It works by blocking the action of an abnormal protein that signals cancer cells to multiply .
  • Optical Applications

    • Pyridine-based chalcone derivatives with two electron donor groups substituted at the meta and ortho positions of the phenylene ring have shown an increase in second harmonic generation (SHG) efficiency .
    • SHG is a nonlinear optical process, and materials with high SHG efficiency have applications in optoelectronics, telecommunications, and medical diagnostics .
  • Chemical Research

    • 3-(4-Nitrophenyl)pyridine is a chemical compound with the molecular formula C11H8N2O2 .
    • While specific applications of this compound are not readily available, nitrophenyl compounds are generally used in chemical research due to their ability to act as precursors for the synthesis of various complex molecules .
  • Diabetes Treatment

    • Pyrrolo[3,4-c]pyridine compounds have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Chemical Synthesis

    • Pyridine compounds, including 3-(4-Nitrophenyl)pyridine, are often used in chemical synthesis . For example, they can act as precursors for the synthesis of various complex molecules . In one instance, a compound was dissolved in pyridine and benzoyl chloride and stirred at room temperature for 1 hour .
  • Material Supplier

    • 3-(4-Nitrophenyl)pyridine is available from various chemical suppliers for use in scientific research . It’s often used in laboratories for the synthesis of other compounds or for testing its properties .

Safety And Hazards

The compound has been classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWZMBYPPLMXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282753
Record name 3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)pyridine

CAS RN

4282-46-6
Record name 4282-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-pyridylboronic acid (500 mg, 4.06 mmol), 1-iodo-4-nitrobenzene (1.01 g, 4.06 mmol) and Pd(Ph3P)2Cl2 (140 mg, 0.199 mmol) in dioxane (15 mL), a solution of Na2CO3 (1.00 g, 9.43 mmol) in H2O (10 mL) was added. The mixture was stirred at 100 C for 2 h. Water and EtOAc were added. Organic phase was separated, washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo. The residue was purified by a silica gel column on ISCO, eluted with 20-100% EtOAc in hexanes to give 3-(4-nitrophenyl)pyridine as a solid (487 mg). A mixture of 3-(4-nitrophenyl)pyridine (487 mg, 2.43 mmol) and Pd—C(10%, 80 mg) in MeOH (25 mL) and EtOAc (5 mL) was hydrogenated under balloon H2 for 5 h. The mixture was then filtered through celite. The filtrate was concentrated in vacuo to give 4-(pyridin-3-yl)aniline as a solid (403 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of H2SO4 (6 mL) cooled in an ice bath to 0° C. was added 3-phenylpyridine (1.0 g, 6.4 mmol). The orange-red solution was vigorously stirred while HNO3 (1 mL) was slowly added dropwise to give a cloudy light yellow solution. After stirring at room temperature for 20 min the solution was carefully poured into a beaker filled with ice (200 g). The solution was neutralized with 20% NaOH to give a cloudy white suspension which was extracted with EtOAc (3×150 mL). The organic layers were combined, washed with brine (2×50 mL), dried (NaSO4) and concentrated in vacuo to give the desired product (1.2 g, 99%) as a light yellow solid. Data for 3-(4-nitrophenyl)pyridine: Rf=0.47 (silica gel, methanol/CHCl3, 5/95); 1H NMR (400 MHz, acetone-d6) 8.99 (s, 1H), 8.67 (s, 1H), 8.37 (d, J=7.0, 2H), 8.18 (m, 1H), 8.02 (d, J=7.0, 2H), 7.53 (m, 1H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of 1-iodo-4-nitrobenzene (1.00 g, 4.02 mmol) in nitrogen degassed dry DMF (20 mL) was added 3-pyridineboronic acid (0.592 g, 4.82 mmol), Cs2CO3 (5.23 g, 16.1 mmol), triphenylphosphine (0.158 g, 0.602 mmol) and Pd(OAc)2 (0.090 g, 0.40 mmol). The reaction mixture was heated at 80° C. for 18 hours, cooled to room temperature and concentrated to dryness in vacuo. The crude material was purified by silica gel chromatography (Biotage Isolera, 40 g Si cartridge, 20-100% EtOAc in petroleum benzine 40-60° C.) to give the title compound (I22) (0.590 g, 73% yield) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.90 (d, J=1.8 Hz, 1H), 8.70 (dd, J=4.8, 1.5 Hz, 1H), 8.39-8.32 (m, 2H), 7.93 (ddd, J=7.9, 2.4, 1.7 Hz, 1H), 7.78-7.72 (m, 2H), 7.44 (ddd, J=7.9, 4.8, 0.8 Hz, 1H). LCMS Method C: rt 4.62 min; m/z 201.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.592 g
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
reactant
Reaction Step Two
Quantity
0.158 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
catalyst
Reaction Step Two
Yield
73%

Synthesis routes and methods IV

Procedure details

1,1′-Bis(diphenylphosphino)ferrocenedichloropalladium(II) (0.2 g, 0.2 mmol) was added to a stirred and degassed solution of 4-bromonitrobenzene (5 g, 24.8 mmol) and pyridine-3-boronic acid (3.4 g, 27.2 mmol) in dimethyl formamide (50 mL) and 2N sodium carbonate solution in water (20 mL). The reaction mixture was stirred at 100° C. for 18 hours, then allowed to cool. The solution was filtered through celite (Diatomaceous Earth), then ethyl acetate (200 mL) was added and the organic phase was washed three time with brine (200 mL). The organic was dried (anhydrous magnesium sulfate), concentrated and purified by chromatography on silica gel (30% v/v ethyl acetate in petroleum ether) to afford the title compound as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Hassan, AT Soldatenkov, EI Andreeva… - Pharmaceutical …, 1993 - Springer
Data are given in this communication on the preparation of new substituted nitrophenylpyridines and their fungicidal activity and on the activity of some di-and trialkylsubstituted …
Number of citations: 4 link.springer.com
G Leclerc, G Marciniak, N Decker… - Journal of medicinal …, 1986 - ACS Publications
A series of 6-, 7-, and 8-pyridyl-2 (lif)-qumolone derivatives with various quinolone substitutents (CH3, Cl, OH, OCH3) was prepared by arylation of pyridinewith quinolone via a …
Number of citations: 31 pubs.acs.org
G Karig, MT Moon, N Thasana, T Gallagher - Organic Letters, 2002 - ACS Publications
Biaryl bromides such as 1 (R NO 2 , H, OMe) undergo the Heck reaction to give both the expected products 3 (“retention”) as well as “crossover” products 4 derived from a migration of …
Number of citations: 156 pubs.acs.org
N Tokay, C Öğretir - Journal of Molecular Structure: THEOCHEM, 2003 - Elsevier
Quantum chemical calculations of 2-, 3-, and 4-phenyl substituted pyridine-N-oxide derivatives revealed that 2- and 3-phenyl derivatives nitrate via free base mechanism. For 4-…
Number of citations: 6 www.sciencedirect.com
P Jones, S Altamura, J Boueres… - Journal of medicinal …, 2009 - ACS Publications
We disclose the development of a novel series of 2-phenyl-2H-indazole-7-carboxamides as poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitors. This series was optimized to …
Number of citations: 331 pubs.acs.org
AB Foster, M Jarman, CS Leung… - Journal of Medicinal …, 1983 - ACS Publications
In our probing of the structural features responsible for the inhibitory activity of aminoglutethimide [1, 3-(4-aminophenyl)-3-ethylpiperidine-2, 6-dione] toward the cholesterol side-chain …
Number of citations: 89 pubs.acs.org
AB Foster, LJ Griggs, I Howe, M Jarman… - Drug metabolism and …, 1984 - Citeseer
Four new metabolites of aminoglutethimide have been identified in the urine of patients being treated chronically with the drug. These were products of hydroxylation of the 3-…
Number of citations: 32 citeseerx.ist.psu.edu
LH Klemm, J Dorsey - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Jun-Jul 1991 Competitive Free Radical 4-Nitrophenylation of Pyridine and Thiophene Page 1 Jun-Jul 1991 Competitive Free Radical 4-Nitrophenylation of Pyridine and Thiophene LH …
Number of citations: 7 onlinelibrary.wiley.com
Y Kitamura, S Sako, A Tsutsui… - Advanced Synthesis …, 2010 - Wiley Online Library
A ligand‐free and heterogeneous palladium on carbon (Pd/C)‐catalyzed hetero‐Suzuki–Miyaura coupling reaction has been developed. The protocol enables the construction of both …
Number of citations: 111 onlinelibrary.wiley.com
G Ma, Y Leng, Y Wu, Y Wu - Tetrahedron, 2013 - Elsevier
The Stille cross-coupling reaction of a variety of aryl halides (X=Cl, Br, I) with 3-alkylstannylpyridines highly catalyzed by cyclopalladated ferrocenylimine has been developed. This …
Number of citations: 17 www.sciencedirect.com

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